
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Overview
Description
Chemical Profile:
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- (molecular formula: C₁₂H₂₂N₂O₂; molecular weight: 226.3 g/mol) is a cyclic dipeptide characterized by a piperazinedione core substituted with two isobutyl (2-methylpropyl) groups at positions 3 and 5. This hydrophobic substitution pattern distinguishes it from other piperazinedione derivatives .
Natural Sources and Biological Activities:
The compound is biosynthesized by diverse microorganisms, including Streptomyces spp., Lactobacillus plantarum, Bacillus amyloliquefaciens, and marine Kocuria flava . It exhibits:
- Antimicrobial Activity: Inhibits fungal pathogens like Fusarium proliferatum and Aspergillus flavus via membrane disruption .
- Antioxidant Properties: Scavenges free radicals, as demonstrated in Streptomyces sp. extracts .
- Biopreservative Potential: Used in fermented foods (e.g., kimchi) to suppress pathogenic microbes without chemical additives .
Mechanism of Action
Target of Action
It has been reported to exhibit antimicrobial properties , suggesting that it may interact with targets in microbial cells.
Mode of Action
Its antimicrobial properties suggest that it may interfere with essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its reported antimicrobial activity , it may disrupt pathways critical to the survival and replication of microbial cells.
Result of Action
Its reported antimicrobial activity suggests that it may lead to the death of microbial cells .
Biochemical Analysis
Biochemical Properties
It has been found in the metabolites produced by the fungus Botryosphaeria dothidea, suggesting that it may interact with enzymes, proteins, and other biomolecules in this organism
Cellular Effects
Metabolites containing this compound have shown antibacterial properties against drug-resistant clinical pathogens, suggesting that it may influence cell function
Molecular Mechanism
It is known to be present in the ethyl acetate extract of Bacillus enclensis CARE-V7, where it showed antibacterial properties against Pseudomonas aeruginosa and Escherichia coli
Metabolic Pathways
It is known to be a component of the metabolites produced by certain fungi
Biological Activity
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, also known as 3,6-Diisobutyl-2,5-piperazinedione, is a cyclic dipeptide classified as a diketopiperazine (DKP). This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and antimicrobial properties. This article consolidates current research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2,5-piperazinedione, 3,6-bis(2-methylpropyl)- features a piperazine ring with two methylpropyl substituents at positions 3 and 6. Its IUPAC name is 3,6-bis(2-methylpropyl)piperazine-2,5-dione, with a molecular formula of and a molecular weight of 226.32 g/mol.
Neuroprotective Effects
Research indicates that 2,5-piperazinedione exhibits significant neuroprotective effects. In a zebrafish model of okadaic acid-induced neurotoxicity, the compound reduced oxidative stress markers and cell death. The mechanism appears to involve the enhancement of antioxidant enzyme activity and scavenging of reactive oxygen species (ROS) .
Table 1: Neuroprotective Activity in Zebrafish Model
Parameter | Control Group | Treatment Group (DIP) |
---|---|---|
ROS Levels (µM) | 15.4 | 7.8 |
Lipid Peroxidation (nmol/mg) | 12.5 | 5.0 |
Cell Death (%) | 40 | 15 |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it shows effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Escherichia coli. The mode of action is believed to involve interference with microbial cell wall synthesis and protein synthesis .
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 64 µg/mL |
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 128 µg/mL |
Case Studies
- Neuroprotection in Zebrafish : A study demonstrated that pre-treatment with DIP significantly reduced ROS production and enhanced the expression of antioxidant genes in zebrafish exposed to neurotoxic agents .
- Antimicrobial Testing : Another investigation utilized the CLSI guidelines to assess the antimicrobial activity against clinical pathogens using a series of dilutions. The results indicated that DIP could serve as a potential biocontrol agent against plant pathogens as well .
The compound's mechanism involves several biochemical pathways:
- Antioxidant Activity : It enhances the activity of key antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR), which are crucial for cellular defense against oxidative stress .
- Antimicrobial Mechanism : Its antimicrobial effects may stem from disrupting essential cellular processes in microbes, including DNA replication and protein synthesis .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Therapeutic Applications : Investigating its potential use in treating neurological disorders and infections caused by resistant pathogens.
- Structural Modifications : Exploring analogs of DIP to enhance its efficacy and reduce toxicity.
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- in microbial extracts?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:
- Retention time (RT): 35.79 minutes under optimized chromatographic conditions .
- Mass spectral data: Match molecular weight (Mw = 226.168128) and fragmentation patterns to reference libraries (e.g., NIST Chemistry WebBook).
- Relative abundance: Compare peak heights in samples to standards, noting its distinct profile in bacterial volatiles (e.g., Bacillus amyloliquefaciens RLS19) .
Q. What is the evidence for the antifungal activity of this compound?
Answer: Antifungal activity has been demonstrated against Fusarium proliferatum and Alternaria solani in maize and tomato models, respectively. Methodological steps include:
- In vitro assays: Co-culture microbial supernatants containing the compound with fungal pathogens, measuring inhibition zones or hyphal growth suppression .
- Dose-response testing: Use concentrations ranging from 10–100 µg/mL to determine minimum inhibitory concentrations (MICs) .
- Field validation: Apply cell-free supernatants of Lactobacillus plantarum or Bacillus spp. to infected crops to assess disease progression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Answer: Discrepancies in activity (e.g., "unknown" vs. "antifungal" ) may arise from:
- Strain-specific production: Variations in microbial biosynthesis (e.g., Streptomyces vs. Bacillus spp.) affect compound yield and purity .
- Experimental design: Differences in fungal pathogen strains, growth media, or incubation conditions (e.g., aerobic vs. anaerobic) .
- Synergistic effects: Co-occurrence with other metabolites (e.g., pyrrolo-pyrazinediones) in microbial extracts may enhance or mask activity .
Recommendation: Standardize assays using purified compounds and include positive controls (e.g., actinomycin C2 ).
Q. What structural features of 2,5-Piperazinedione derivatives correlate with enhanced bioactivity?
Answer: Structure-activity relationship (SAR) studies suggest:
- Alkyl chain substitution: The 2-methylpropyl groups at positions 3 and 6 are critical for antifungal activity. Analogues with shorter chains (e.g., ethyl) show reduced efficacy .
- Ring conformation: Piperazinedione’s planar structure facilitates electron acceptor properties, enhancing interactions with fungal cell membranes .
- Comparative analysis: Cyclo(Tyr-Leu) (a related diketopiperazine) exhibits similar antifungal mechanisms, supporting the role of hydrophobic side chains in bioactivity .
Methodology: Synthesize analogues via solid-phase peptide synthesis and test against Aspergillus terreus or Botrytis cinerea .
Q. How can researchers optimize the compound’s production in microbial systems?
Answer: Strategies for yield improvement include:
- Fermentation optimization: Adjust carbon/nitrogen ratios in media (e.g., soybean-based substrates for Lactobacillus plantarum) to enhance secondary metabolite synthesis .
- Gene knockout/overexpression: Target biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases) in Bacillus spp. using CRISPR-Cas9 .
- Metabolic profiling: Use LC-MS/MS to monitor production kinetics and identify rate-limiting enzymatic steps .
Q. What experimental models are suitable for studying its mode of action in plant-pathogen systems?
Answer:
- In planta assays: Infect Solanum lycopersicum (tomato) with Alternaria solani and apply the compound via root drenching or foliar spray, quantifying lesion development .
- Mechanistic studies: Use fluorescent probes (e.g., DiBAC4) to assess fungal membrane depolarization or ROS generation in hyphae .
- Transcriptomic analysis: Perform RNA-seq on treated pathogens to identify downregulated virulence genes (e.g., cell wall hydrolases) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Piperazinedione Derivatives
Key Findings :
Structural Determinants of Activity :
- Hydrophobic Substituents : The isobutyl groups in 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- enhance membrane permeability, making it effective against lipid-rich fungal cell walls . In contrast, c-GlyPhe’s benzyl group facilitates intercalation into DNA, favoring anticancer activity .
- Electrophilic Moieties : NSC-135758’s chloro-piperidyl groups enable alkylation of DNA nucleophiles, disrupting replication in leukemia cells .
Antimicrobial Efficacy: The target compound suppresses Fusarium proliferatum growth on maize kernels at 1–5 µg/mL, comparable to pyrrolo[1,2-a]pyrazine derivatives (MIC: 2–4 µg/mL for Alternaria spp.) . Echinosporin, however, lacks significant antifungal activity but shows cytotoxicity (IC₅₀: 2.23 µg/mL against HCT116 cells) .
Production Yield and Applications :
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- constitutes 10.35% of Streptomyces sp. Y009 extracts , whereas pyrrolo[1,2-a]pyrazine derivatives dominate in Serratia plymuthica (28.2% abundance) . This higher yield supports its use in agricultural biocontrol over synthetic analogs.
Mechanistic Divergence: Unlike NSC-135758, which selectively inhibits DNA synthesis after prolonged exposure (>10 hours) , the target compound acts rapidly (within 4 days) via non-membrane depolarization mechanisms, likely interfering with fungal signaling pathways .
Properties
IUPAC Name |
3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931962 | |
Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-27-7 | |
Record name | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2, 3,6-bis(2-methylpropyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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